
(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with various reagents, under different conditions, and with different catalysts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity/basicity, reactivity with common reagents, and stability .科学的研究の応用
Anticancer Applications
Sulfonamides, including derivatives similar to "(E)-2-Phenyl-N-thiophen-3-ylethenesulfonamide," have been investigated for their anticancer properties. For instance, new sulfonamide derivatives have shown significant cytotoxic and anticancer effects, acting as selective inhibitors of human carbonic anhydrase (hCA) IX or hCA XII isoenzymes, which are associated with tumor progression and metastasis. Compounds with high Potency-Selectivity Expression (PSE) values were identified as lead anticancer compounds due to their targeted inhibitory action (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have also been synthesized and evaluated for their inhibitory effects on enzymes such as kynurenine 3-hydroxylase, which plays a role in neurodegenerative diseases. High-affinity inhibitors of this enzyme have been identified, providing a pathway for investigating the role of the kynurenine pathway in neuronal injury and potential therapeutic interventions (Röver et al., 1997).
Material Science and Molecular Switches
In material science, derivatives of sulfonamides have been utilized in the synthesis of diarylethenes, which are compounds known for their ability to undergo reversible photochemical reactions. These reactions make them suitable for applications such as molecular switches and in the development of advanced materials with controllable properties (Matsuda and Irie, 2000).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have been explored as potent photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in PDT applications (Pişkin et al., 2020).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for sulfonamides and related compounds, offering scalable and straightforward approaches for the preparation of these molecules for further application in chemical and pharmaceutical fields (Aramini et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-2-phenyl-N-thiophen-3-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c14-17(15,13-12-6-8-16-10-12)9-7-11-4-2-1-3-5-11/h1-10,13H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVCMQOUZPWUBQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

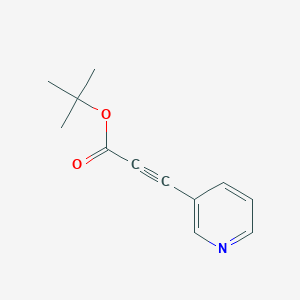
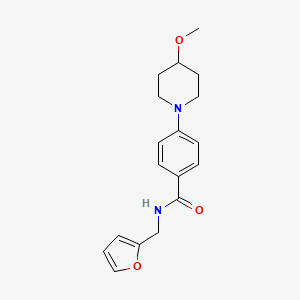
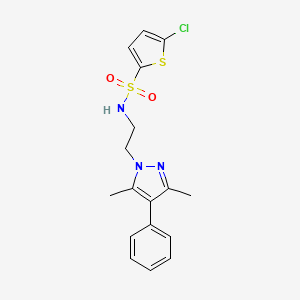


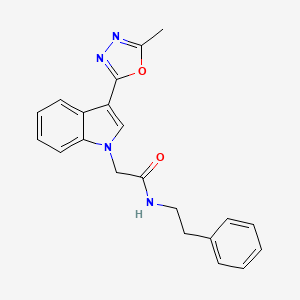
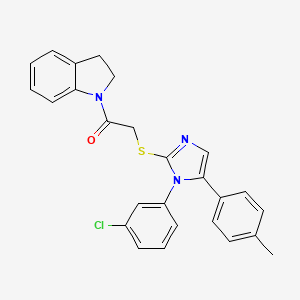
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)
![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)
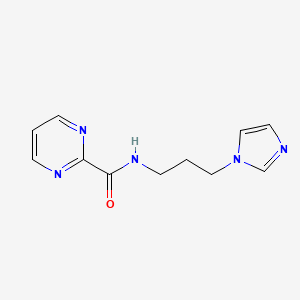
![5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2650990.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
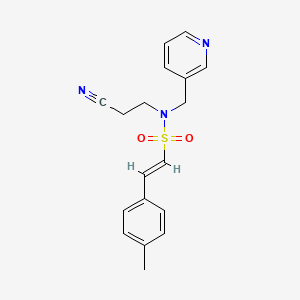
![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)